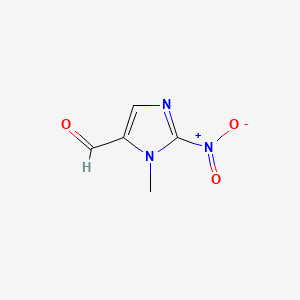

1-メチル-2-ニトロイミダゾール-5-カルバルデヒド

概要

説明

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . It affords tripodal ligands on condensation reaction with tris-(2-aminoethyl)amine (tren) . These tripodal ligands react with iron(III) salts in the presence of air to afford iron(II) complexes .Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Physical And Chemical Properties Analysis

Imidazole has a melting point of 36-39 °C (lit.) and a boiling point of 70-74 °C/1 mmHg (lit.) . It is a solid form .科学的研究の応用

機能性分子の合成

イミダゾールは、本化合物も含め、さまざまな日常的な用途で使用される機能性分子の合成における主要な構成要素です . イミダゾールの形成中に構築される結合は、特に重要です .

医薬品および農薬

イミダゾールは、医薬品および農薬において従来の用途があります . 「1-メチル-2-ニトロイミダゾール-5-カルバルデヒド」など、置換イミダゾールの位置選択的合成のための新規方法の開発は、戦略的に重要です .

3. 太陽電池およびその他の光学用途のための色素 新興研究により、イミダゾールは、太陽電池およびその他の光学用途のための色素の創出に使用できることが示されています . これは、それらの汎用性と多くの分野での有用性によるものです .

機能性材料

イミダゾールは、機能性材料の開発に展開されています . それらのユニークな特性により、幅広い用途に適しています .

触媒

イミダゾールは、触媒にも使用されます . それらのユニークな構造と特性により、さまざまな化学反応において効果的な触媒となっています .

治療の可能性

イミダゾール含有化合物は、幅広い化学的および生物学的特性を持ち、新しい薬物の開発における重要な合成中間体となっています . 1,3-ジアゾールの誘導体は、抗菌性、抗マイコバクテリア活性、抗炎症活性、抗腫瘍活性、抗糖尿病活性、抗アレルギー活性、解熱活性、抗ウイルス活性、抗酸化活性、抗アメーバ活性、抗寄生虫活性、抗真菌活性、および潰瘍形成活性など、さまざまな生物活性を示します .

作用機序

The exact mechanism of action of Imidazole-5-carboxaldehyde, 1-methyl-2-nitro- is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes or proteins in the target organism. It has been found to be effective against a wide range of microorganisms and cancer cells.

Biochemical and Physiological Effects:

Imidazole-5-carboxaldehyde, 1-methyl-2-nitro- has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms and cancer cells. It has also been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been found to exhibit antioxidant activity and to protect against oxidative stress.

実験室実験の利点と制限

Imidazole-5-carboxaldehyde, 1-methyl-2-nitro- has several advantages for lab experiments. It is easy to synthesize and is readily available. It has been found to be effective against a wide range of microorganisms and cancer cells. However, it also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, it can be toxic to certain cell lines at high concentrations.

将来の方向性

There are several future directions for research on Imidazole-5-carboxaldehyde, 1-methyl-2-nitro-. One area of interest is the development of new synthetic methods for producing the compound. Another area of interest is the investigation of its potential as a fluorescent probe for detecting metal ions. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to identify its molecular targets. Finally, there is a need for more studies to evaluate the safety and efficacy of Imidazole-5-carboxaldehyde, 1-methyl-2-nitro- in various applications.

Safety and Hazards

特性

IUPAC Name |

3-methyl-2-nitroimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c1-7-4(3-9)2-6-5(7)8(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLILCRCEWAQGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192975 | |

| Record name | Imidazole-5-carboxaldehyde, 1-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39928-74-0 | |

| Record name | 1-Methyl-2-nitro-1H-imidazole-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39928-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-nitroimidazole-4-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039928740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC294741 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidazole-5-carboxaldehyde, 1-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-2-NITROIMIDAZOLE-4-CARBALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ56Z8E3S5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

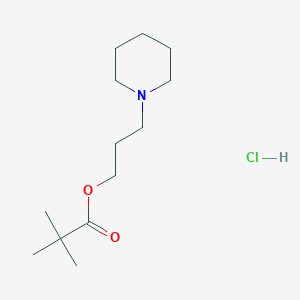

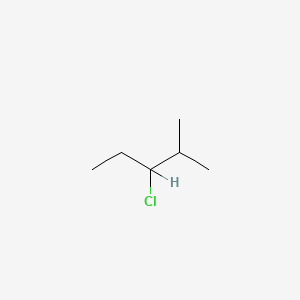

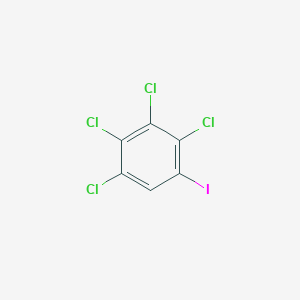

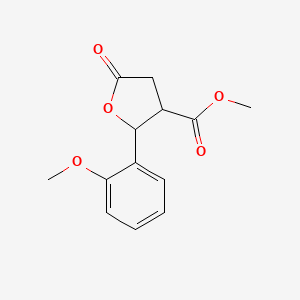

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

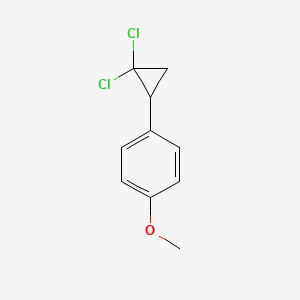

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(6,7-Dicyano-3-phenylquinoxalin-2-yl)phenyl]-3-phenylquinoxaline-6,7-dicarbonitrile](/img/structure/B1655571.png)